molecular formula C24H22N2O5 B2402846 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2260930-99-0

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2402846
CAS No.: 2260930-99-0
M. Wt: 418.449
InChI Key: OFVQSNMVHBZFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,3-oxazole core substituted at the 4-position with a carboxylic acid group and at the 2-position with a piperidine ring bearing a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is structurally optimized for solid-phase peptide synthesis (SPPS), where the oxazole-carboxylic acid moiety facilitates conjugation with amino acid residues or other biomolecules .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(28)21-14-30-22(25-21)15-9-11-26(12-10-15)24(29)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVQSNMVHBZFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including antimicrobial and cytotoxic activities, alongside relevant case studies and research findings.

The compound has the following chemical structure and properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H22N2O5
Molecular Weight418.44 g/mol
CAS Number2137862-31-6

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of oxazole derivatives, including compounds similar to this compound. For instance, related oxazole compounds exhibited weak to moderate antimicrobial activity against various bacterial strains. In one study, a series of oxazoles were tested against Staphylococcus aureus, demonstrating significant inhibition of biofilm formation at concentrations around 250 µg/mL .

Cytotoxic Activity

The cytotoxic effects of oxazole derivatives have also been investigated. A mixture containing similar compounds showed weak cytotoxicity against cancer cell lines with an IC50 value of 23 µg/mL . This suggests that modifications in the oxazole structure can influence its efficacy against cancer cells.

Study on Oxazole Derivatives

A notable study focused on synthesizing and evaluating the biological activities of various oxazole derivatives, including those structurally related to our compound of interest. The research highlighted that specific substitutions on the oxazole ring could enhance both antimicrobial and cytotoxic properties. The findings indicated that compounds with a piperidine moiety displayed increased activity against certain bacterial strains and cancer cell lines .

Comparative Analysis of Related Compounds

In another investigation, several oxazole derivatives were compared for their biological activities. The results indicated that compounds with a fluorene-based substituent exhibited improved bioactivity compared to their non-fluorene counterparts. This emphasizes the role of structural components in modulating biological effects .

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The oxazole ring is known to enhance the antibacterial activity due to its ability to interact with bacterial enzymes and disrupt cellular processes .

Anticancer Properties

Research has demonstrated the potential of oxazole derivatives as anticancer agents. In particular, studies have shown that modifications in the oxazole structure can lead to increased cytotoxicity against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted, suggesting a mechanism by which it may exert antitumor effects .

Anti-Diabetic Effects

Compounds containing the oxazole structure have been evaluated for their anti-diabetic properties. Some studies indicate that these compounds can enhance insulin sensitivity and reduce blood glucose levels in animal models. This suggests potential therapeutic applications in managing diabetes mellitus .

Synthetic Utility

The synthesis of this compound involves several steps including the formation of the piperidine ring and subsequent functionalization to introduce the oxazole moiety. This synthetic pathway allows for the generation of various analogs that can be tailored for specific biological activities.

Case Studies

  • Antimicrobial Evaluation : A study conducted on synthesized oxazole derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
  • Cytotoxicity Assessment : Another investigation into the cytotoxic effects of related compounds revealed substantial activity against multiple cancer cell lines, with some derivatives showing IC50 values in the nanomolar range, highlighting their potency as anticancer agents .
  • In Silico Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest favorable interactions with key enzymes involved in metabolic pathways, supporting its potential therapeutic roles .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine-protecting group in peptide synthesis. Its removal typically involves base-catalyzed β-elimination:

Reaction TypeReagents/ConditionsOutcomeReferences
Fmoc cleavage20% piperidine in DMF, 30 minYields free piperidin-4-ylamine derivative
Alternative cleavageTFA/water (95:5), 1–2 hoursRemoves Fmoc under acidic conditions

Mechanistic Insight :
Base-induced deprotection proceeds via a two-step mechanism:

  • Base attack on the carbonate carbonyl, forming a fluorenylmethylenecarbonate intermediate.

  • β-Elimination releases CO₂ and the free amine.

Carboxylic Acid Functionalization

The C-4 carboxylic acid participates in typical acid-derived reactions:

Esterification

Reaction TypeReagents/ConditionsOutcomeReferences
Methyl ester formationHCl/MeOH, reflux, 4–6 hoursConverts –COOH to –COOCH₃
Activation for couplingEDCl/HOBt, DCM, 0°C to RTForms active ester for amide synthesis

Amide Bond Formation

SubstrateCoupling ReagentsProduct ApplicationReferences
Primary aminesEDCl/HOBt, DIPEA, DMFPeptide-like conjugates
HydroxylaminesDCC/DMAP, THFHydroxamic acid derivatives

Key Consideration : Steric hindrance from the piperidine and oxazole rings may reduce reaction rates compared to linear analogs.

Oxazole Ring Reactivity

The 1,3-oxazole moiety exhibits moderate electrophilic substitution potential:

Reaction TypeReagents/ConditionsOutcomeReferences
HalogenationNBS, CCl₄, lightBromination at C-5 position
Nucleophilic attackGrignard reagents, THF, –78°CLimited reactivity due to electron-deficient nature

Notable Stability :

  • Resists hydrolysis under acidic (pH > 3) and basic (pH < 10) conditions .

  • Decomposes in strong oxidizing agents (e.g., HNO₃, KMnO₄) .

Piperidine Ring Modifications

The piperidine nitrogen’s reactivity is blocked by the Fmoc group until deprotection. Post-deprotection reactions include:

Reaction TypeReagents/ConditionsOutcomeReferences
Reductive alkylationNaBH₃CN, RCHO, MeOHN-alkylated piperidine derivatives
AcylationAcCl, pyridine, 0°CN-acetylpiperidine analogs

Thermal and Photochemical Behavior

ConditionObservationImplicationsReferences
150–200°C (solid)Decomposition via CO₂ releaseAvoid prolonged heating
UV light (254 nm)Oxazole ring isomerizationStore in amber vials

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₄H₂₂N₂O₅
  • Molecular Weight : 418.44 g/mol
  • CAS Number : EN300-658008 (as per )
  • Purity : Typically ≥95% (HPLC) in commercial supplies

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The compound belongs to a class of Fmoc-protected piperidine/oxazole hybrids. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Applications Solubility Reference
2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid EN300-658008 C₂₄H₂₂N₂O₅ 418.44 Oxazole-4-carboxylic acid SPPS, bioconjugation DMSO, DMF
2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid 2137862-31-6 C₂₄H₂₂N₂O₅ 418.44 Oxazole-5-carboxylic acid isomer Medicinal chemistry (kinase inhibitors) DCM, THF
5-(Difluoromethyl)-1-(Fmoc-piperidin-4-yl)-1H-triazole-4-carboxylic acid 2137896-99-0 C₂₄H₂₁F₂N₃O₅ 493.44 Triazole core with difluoromethyl Antifungal/antibacterial research Ethanol, water
1-(Fmoc-piperidin-4-yl)cyclopropane-1-carboxylic acid 2219379-46-9 C₂₄H₂₅NO₄ 391.46 Cyclopropane-carboxylic acid Rigid scaffold for drug design Chloroform, MeOH
3-[1-(Fmoc)piperidin-4-yl]propanoic acid 154938-68-8 C₂₃H₂₅NO₄ 391.45 Linear propanoic acid chain Linker in PROTACs Water, DMF

Reactivity and Stability

  • Oxazole vs. However, triazole derivatives (e.g., CAS 2137896-99-0) show superior metabolic stability in vivo due to reduced susceptibility to oxidative degradation .
  • Fmoc Deprotection : All listed compounds undergo Fmoc removal with 20% piperidine in DMF, but cyclopropane derivatives (e.g., CAS 2219379-46-9) require extended deprotection times (30 minutes vs. 10 minutes for oxazole analogues) due to steric hindrance .

Q & A

Q. Table 1: Common Protecting Groups in Peptide Synthesis

Protecting GroupDeprotection ConditionCompatibility
Fmoc20% piperidine/DMFAcid-stable
BocTFABase-stable

Basic: What synthetic routes are reported for introducing the oxazole-4-carboxylic acid moiety?

Answer:
The oxazole ring is typically synthesized via:

Cyclodehydration : Using reagents like Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) to cyclize β-ketoamide precursors .

Huisgen Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole intermediates, followed by oxidation to oxazole derivatives .

Oxidative Methods : Employing hypervalent iodine reagents (e.g., PhI(OAc)₂) for oxidative cyclization of propargylamide precursors .

Q. Key Considerations :

  • Purity (>95%) is critical to avoid side products; purification via reverse-phase HPLC is recommended .
  • Stereochemical control (e.g., piperidine configuration) requires chiral catalysts or resolution techniques .

Advanced: How can researchers resolve contradictions in NMR data for this compound’s stereoisomers?

Answer:
Discrepancies in NOESY or 13C^{13}\text{C} NMR data often arise from:

  • Dynamic Stereochemistry : Piperidine ring puckering or oxazole tautomerism can lead to averaged signals. Mitigate via low-temperature NMR (−40°C in CD₂Cl₂) .
  • Residual Solvent Peaks : DMF or THF traces may obscure signals. Use deuterated solvents and lyophilize samples pre-analysis .
  • Chiral Contamination : Employ chiral derivatizing agents (e.g., Mosher’s acid) or compare with enantiopure reference standards .

Q. Table 2: Diagnostic NMR Peaks for Stereoisomers

Protonδ (ppm) for (R)δ (ppm) for (S)
Piperidine H-43.85 (dd)3.92 (dd)
Oxazole H-58.10 (s)8.14 (s)

Advanced: What strategies optimize reaction yields for Fmoc-piperidine coupling?

Answer:
Yield optimization involves:

  • Coupling Reagents : HATU or PyBOP outperforms DCC due to reduced racemization (yields: 85–92% vs. 70–75%) .
  • Solvent Selection : DMF enhances solubility, while CH₂Cl₂ minimizes side reactions in moisture-sensitive steps .
  • Temperature Control : Maintain 0–4°C during coupling to prevent Fmoc cleavage or oxazole decomposition .

Q. Table 3: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
HATU Equivalents1.2–1.5 eq+15–20%
Reaction Time2–4 hoursPrevents overactivation

Advanced: How does the compound’s stability vary under biological assay conditions?

Answer:
Stability challenges include:

  • pH Sensitivity : The oxazole ring hydrolyzes at pH > 8. Use neutral buffers (e.g., PBS, pH 7.4) for cell-based assays .
  • Photodegradation : The fluorenyl group undergoes UV-induced cleavage. Store solutions in amber vials at −20°C .
  • Metabolic Degradation : Piperidine N-methylation by liver microsomes reduces bioavailability. Modify with fluorine substituents to enhance metabolic stability .

Advanced: What computational methods predict this compound’s interactions with enzymatic targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations identify:

  • Binding Affinity : The oxazole’s carboxylate group forms hydrogen bonds with catalytic residues (e.g., serine proteases) .
  • Piperidine Flexibility : Conformational sampling reveals low-energy poses favoring hydrophobic pockets .
  • Fmoc Role : The fluorenyl moiety stabilizes π-π interactions with aromatic residues (e.g., Tyr, Phe) .

Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Advanced: How to address discrepancies in reported purity levels across synthesis batches?

Answer:
Contradictions arise from:

  • HPLC Column Variability : Use C18 columns with 3 µm particle size for consistent retention times .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-Fmoc derivatives) at m/z 366.41 (parent ion) .
  • Counterion Effects : TFA salts may co-elute with the target; switch to acetate buffers for improved resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.